molecular formula C17H19N3O3 B2392517 N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941895-09-6

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2392517
CAS No.: 941895-09-6
M. Wt: 313.357
InChI Key: IODXIAGDMODQHT-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a tetrahydrofuran ring, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylquinoline, which is then functionalized at the 4-position to introduce the oxalamide group. The tetrahydrofuran moiety is incorporated through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The oxalamide linkage may facilitate binding to proteins, influencing their function and activity. The tetrahydrofuran ring adds to the compound’s overall stability and reactivity, enhancing its potential as a versatile research tool.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylquinolin-4-yl)-N2-(phenyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(ethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(cyclohexyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide stands out due to the presence of the tetrahydrofuran ring, which imparts unique chemical properties and enhances its stability. This makes it particularly valuable in applications requiring robust and reactive molecules.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXIAGDMODQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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